4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine
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Overview
Description
4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine is a complex organic compound that belongs to the class of quinazolinamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the triazinyl group and subsequent modifications to introduce the dimethyl and phenylmethyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or antibacterial agent.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Triazinyl Compounds: Compounds with triazinyl groups and varying substituents.
Phenylmethyl Derivatives: Compounds with phenylmethyl groups and different core structures.
Uniqueness
4,8-dimethyl-N-(5-(phenylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-quinazolinamine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,8-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H22N6/c1-14-7-6-10-17-15(2)23-20(24-18(14)17)25-19-21-12-26(13-22-19)11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
YEWDZGOMPSDIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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